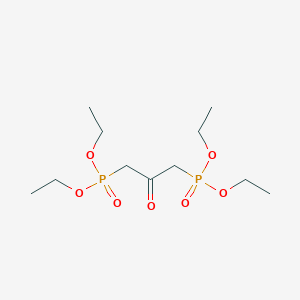
Benzaldehyde, 2-hydroxy-5-nitro-, oxime
概要
説明
Benzaldehyde, 2-hydroxy-5-nitro-, oxime is a chemical compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde oxime. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and an oxime group at the aldehyde position. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-5-nitro-, oxime typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
Benzaldehyde, 2-hydroxy-5-nitro-, oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Benzaldehyde, 2-hydroxy-5-nitro-, oxime has several applications in scientific research:
作用機序
The mechanism of action of Benzaldehyde, 2-hydroxy-5-nitro-, oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo tautomerization, leading to the formation of reactive intermediates that participate in further chemical transformations. The nitro group enhances the compound’s reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the benzene ring .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 5-Bromosalicylaldehyde
- Salicylaldehyde
- 3-Methoxy-5-nitrosalicylaldehyde
- 4-(Diethylamino)salicylaldehyde
- 5-Chlorosalicylaldehyde
Uniqueness
Benzaldehyde, 2-hydroxy-5-nitro-, oxime is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which significantly enhances its reactivity and versatility in chemical synthesis. The oxime group further adds to its uniqueness by providing additional sites for chemical modifications and interactions with metal ions .
特性
CAS番号 |
1595-15-9 |
|---|---|
分子式 |
C7H6N2O4 |
分子量 |
182.13 g/mol |
IUPAC名 |
2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |
InChIキー |
DVBKBUGAIYQNOE-YWEYNIOJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
Key on ui other cas no. |
1595-15-9 |
同義語 |
2-HYDROXY-5-NITROBENZALDEHYDE OXIME |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

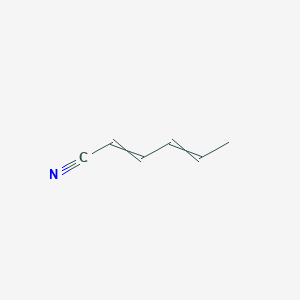
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
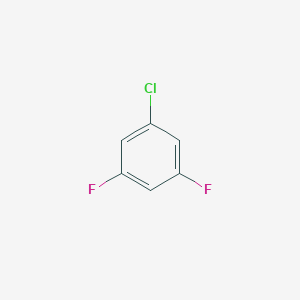

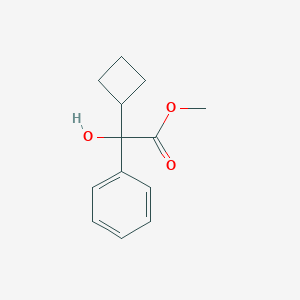
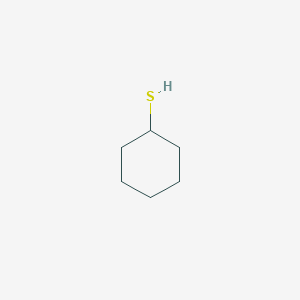
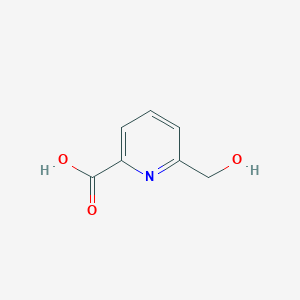

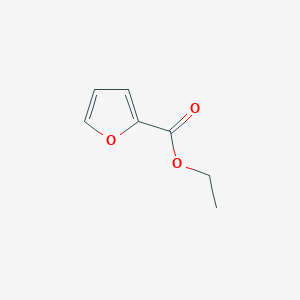
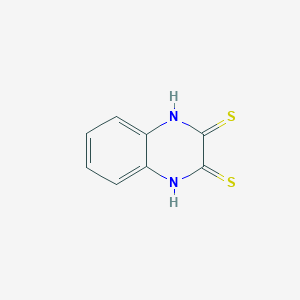
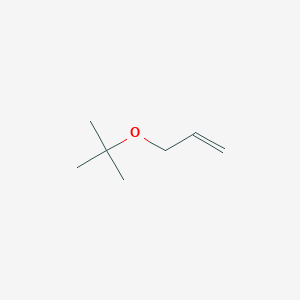
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
